molecular formula C9H17BrO2 B1580616 Ethyl 7-bromoheptanoate CAS No. 29823-18-5

Ethyl 7-bromoheptanoate

Cat. No. B1580616
CAS RN: 29823-18-5
M. Wt: 237.13 g/mol
InChI Key: OOBFNDGMAGSNKA-UHFFFAOYSA-N
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Description

Ethyl 7-bromoheptanoate is a bromoester . It is used as an alkylating agent for organic compounds . It participates in the synthesis of ω-chain shortened prostaglandins .


Synthesis Analysis

Ethyl 7-bromoheptanoate is used in various studies. It serves as a starting material in the synthesis of benzyl 7-iodoheptanoate . It is also used as a reactant in the synthesis of diethyl 7,7′-(2,5-diiodo-1,4-phenylene)bis(oxy)diheptanoate . Moreover, it is used as a reagent in the synthesis of CarnDOD-7C, a carnitine-derived nitrone .


Molecular Structure Analysis

The molecular formula of Ethyl 7-bromoheptanoate is C9H17BrO2 . It has an average mass of 237.134 Da and a monoisotopic mass of 236.041183 Da .


Chemical Reactions Analysis

Ethyl 7-bromoheptanoate is used as an alkylating agent for organic compounds . It participates in the synthesis of ω-chain shortened prostaglandins .


Physical And Chemical Properties Analysis

Ethyl 7-bromoheptanoate has a refractive index of 1.459 (lit.) . It has a boiling point of 112 °C/5 mmHg (lit.) and a melting point of 29 °C (lit.) . The density of Ethyl 7-bromoheptanoate is 1.217 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Catalysis and Reduction Reactions : Ethyl 7-bromoheptanoate is used in catalytic processes. For example, a study by Ohta et al. (1999) demonstrates its use in the rhodium-catalyzed reduction of esters to alcohols. In this process, the bromo-substituent on ethyl 7-bromoheptanoate remains intact during the reduction, showcasing its stability under such conditions (Ohta et al., 1999).

  • Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of complex organic molecules. Vostrikov et al. (2010) used ethyl 7-bromoheptanoate in the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, a compound with potential pharmaceutical applications (Vostrikov et al., 2010).

  • Chemical Transformation Studies : Research by Ballini et al. (1991) involved the transformation of ethyl 7-bromoheptanoate into other chemical forms, demonstrating its versatility in synthetic chemistry (Ballini et al., 1991).

  • Synthesis of Fluoroquinolone Derivatives : Zhang et al. (2010) developed a concise route to ethyl 7-bromo-1-cyclopropyl-6,8-difluoro-4-quinolone-3-carboxylate, a key intermediate for synthesizing various C7-substituted fluoroquinolones, which are important in pharmaceuticals (Zhang et al., 2010).

  • Educational Applications in Chemistry : Ethyl 7-bromoheptanoate is also utilized in educational settings to illustrate research study methods in chemistry, as demonstrated by Han Li-rong (2010) (Han Li-rong, 2010).

  • Synthesis of Brominated Compounds : It is used in the synthesis of brominated compounds, as shown in the work of Leggetter and Brown (1960), who synthesized 7-bromoindole using a process involving ethyl 7-bromoheptanoate (Leggetter & Brown, 1960).

  • Bromination Reactions : Ukrainets et al. (2013) demonstrated its use in bromination reactions of certain quinolones, further showcasing its role in facilitating complex chemical transformations (Ukrainets et al., 2013).

Safety And Hazards

Ethyl 7-bromoheptanoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area .

properties

IUPAC Name

ethyl 7-bromoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBFNDGMAGSNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183961
Record name Ethyl 7-bromoheptanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromoheptanoate

CAS RN

29823-18-5
Record name Heptanoic acid, 7-bromo-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-bromoheptanoate
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Record name Ethyl 7-bromoheptanoate
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Record name Ethyl 7-bromoheptanoate
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Record name ETHYL 7-BROMOHEPTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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